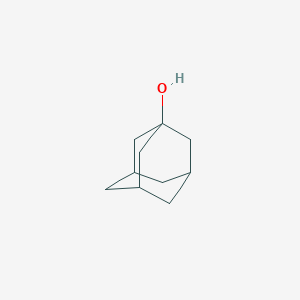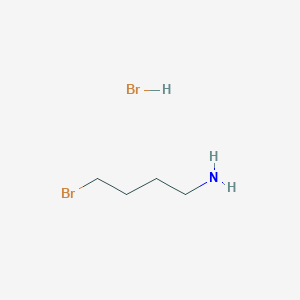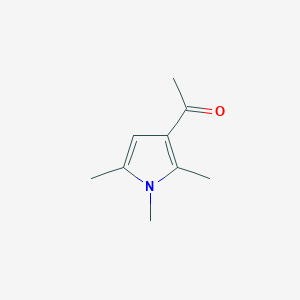
1-(1,2,5-Trimetil-1H-pirrol-3-il)etanona
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of compounds similar to 1-(1,2,5-Trimethyl-1H-pyrrol-3-yl)ethanone has been extensively studied using various computational methods. For instance, the optimized molecular structure and vibrational frequencies of related compounds have been investigated using software packages like Gaussian09, with calculations such as HF/6-31G(d), B3LYP/6-31G, and B3LYP/6-311++G(d,p) . These studies have shown that the geometrical parameters are consistent with X-ray diffraction (XRD) data, indicating the reliability of the computational methods in predicting molecular structures .
Synthesis Analysis
Synthesis of pyrrole derivatives, which are structurally related to 1-(1,2,5-Trimethyl-1H-pyrrol-3-yl)ethanone, often involves multi-component coupling reactions. For example, a new penta-substituted pyrrole derivative was synthesized using a one-pot four-component coupling reaction catalyzed by natural hydroxyapatite . The structure of the synthesized compound was confirmed using various spectroscopic techniques, including NMR and FT-IR, and validated by single-crystal X-ray diffraction .
Chemical Reactions Analysis
The reactivity of such compounds can be inferred from their molecular electrostatic potential (MEP) and frontier molecular orbital analysis. The MEP studies indicate that the negative charge is often localized over the carbonyl group, making it a reactive site for electrophilic attack, while the positive regions are over the rings, indicating potential sites for nucleophilic attack . The HOMO and LUMO analysis helps in understanding the charge transfer within the molecule, which is crucial for predicting reactivity .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrole derivatives can be predicted through computational studies. For instance, the first hyperpolarizability of these compounds has been calculated to assess their potential role in nonlinear optics . Additionally, the stability of the molecules, which can be attributed to hyper-conjugative interactions and charge delocalization, has been analyzed using Natural Bond Orbital (NBO) analysis . The electrochemical study of a pyrrole derivative showed good inhibition efficiency on steel surfaces, indicating potential applications in corrosion inhibition .
Case Studies and Applications
Molecular docking studies have suggested that compounds structurally related to 1-(1,2,5-Trimethyl-1H-pyrrol-3-yl)ethanone might exhibit inhibitory activity against various proteins such as tripeptidyl peptidase II (TPII) and kinesin spindle protein (KSP), and may act as anti-neoplastic agents . Additionally, the identification and characterization of novel derivatives have important implications in forensic and clinical laboratories, as well as in legislative and law enforcement responses .
Aplicaciones Científicas De Investigación
Síntesis de 1H-pirazolos 1,3,5-trisustituidos
Este compuesto se puede utilizar en la síntesis de 1H-pirazolos 1,3,5-trisustituidos . Estos pirazoles se sintetizaron a partir de aldehídos/cetonas α,β-insaturados e hidrazina utilizando un catalizador específico bajo irradiación de microondas y condiciones sin disolvente .
Uso en investigación de genética química
Debido a la amplia gama de aplicaciones de los nitróxidos en química, biología y ciencias de los materiales, el acceso rápido a heterociclos con nitróxidos complejos y diversos ha atraído una atención considerable en la investigación de genética química .
Desarrollo de moléculas biológicamente activas
El pirazol y el isoxazol, que son objetivos sintéticos importantes en moléculas biológicamente activas, fármacos sintéticos y candidatos a fármacos, se aplican ampliamente a la práctica clínica . Este compuesto podría utilizarse potencialmente en la síntesis de estas moléculas.
Tratamiento de diversas enfermedades
Los compuestos sintetizados a partir de este químico se pueden utilizar para tratar enfermedades como antitumorales, antiproliferativos, antiinflamatorios, antiangiogénicos, transportadores de óxido nítrico, antivirales y antibacterianos .
Generación de complejos metálicos
También se pueden utilizar como ligandos para generar complejos metálicos .
Preparación de derivados de pirazol
Se han dedicado esfuerzos significativos para encontrar nuevos métodos sintéticos para la preparación de derivados de pirazol, incluida la condensación de 1,3-dicetonas e hidrazina .
Propiedades
IUPAC Name |
1-(1,2,5-trimethylpyrrol-3-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-6-5-9(8(3)11)7(2)10(6)4/h5H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKJLJJDUCFNCCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C)C)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




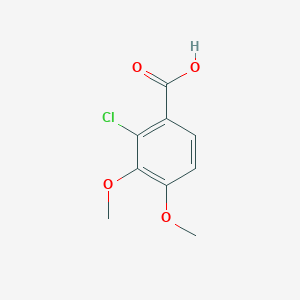
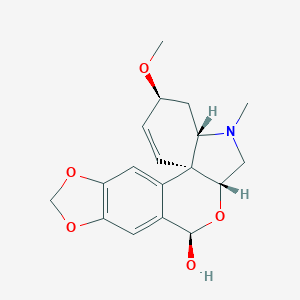


![9-Octadecene, 1-[3-(octadecyloxy)propoxy]-, (Z)-](/img/structure/B105281.png)
![2,3,4,5-Tetrahydro-1H-benzo[c]azepine](/img/structure/B105283.png)
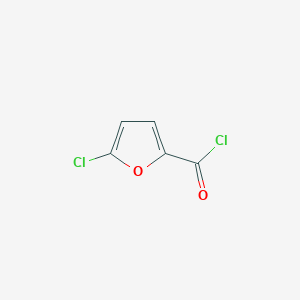
![(2-Amino-4,5,6,7-tetrahydro-benzo[b]thiophen-3-yl)-phenyl-methanone](/img/structure/B105286.png)

